molecular formula C9H6BrClN2 B13652035 7-Bromo-2-chloroquinolin-4-amine

7-Bromo-2-chloroquinolin-4-amine

Cat. No.: B13652035
M. Wt: 257.51 g/mol
InChI Key: PIDJARRDTMCZPW-UHFFFAOYSA-N
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Description

7-Bromo-2-chloroquinolin-4-amine is a quinoline derivative characterized by the presence of bromine and chlorine atoms at the 7th and 2nd positions, respectively, and an amino group at the 4th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloroquinolin-4-amine typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with bromine sources under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-chloroquinolin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines in solvents like dimethyl sulfoxide or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted quinolines.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

Scientific Research Applications

7-Bromo-2-chloroquinolin-4-amine has several applications in scientific research:

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

7-bromo-2-chloroquinolin-4-amine

InChI

InChI=1S/C9H6BrClN2/c10-5-1-2-6-7(12)4-9(11)13-8(6)3-5/h1-4H,(H2,12,13)

InChI Key

PIDJARRDTMCZPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(C=C2N)Cl

Origin of Product

United States

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